molecular formula C27H18N6Na2O7 B12372988 disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate

disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate

Cat. No.: B12372988
M. Wt: 584.4 g/mol
InChI Key: FCCOTXHFDDRSDO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate is a complex organic compound with multiple aromatic amine groups. It is typically found in the form of a yellow powdery crystal and is commonly used as a dye, particularly in tissue staining and cell microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate involves several steps:

    Diazotization: The process begins with the diazotization of 3-carboxylato-4-hydroxyaniline. This involves treating the aniline derivative with nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).

    Coupling Reaction: The diazonium salt formed is then coupled with 4-aminobenzene-1,3-dicarboxylic acid under alkaline conditions to form the azo compound.

    Further Diazotization and Coupling: The resulting azo compound undergoes further diazotization and coupling with another aromatic amine, such as 4-aminobenzoic acid, to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of nitro or sulfonated derivatives.

Scientific Research Applications

Disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in tissue staining and cell microscopy to visualize cellular structures.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its staining properties, as they allow the compound to bind selectively to specific cellular components. The molecular targets include proteins and nucleic acids, where the compound forms stable complexes, enhancing contrast in microscopy.

Comparison with Similar Compounds

Similar Compounds

  • **Disodium 5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methylsalicylate
  • **Disodium 4-[[4-[(3-carboxylato-4-hydroxyphenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-2-hydroxybenzoate

Uniqueness

Disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with cellular components makes it particularly valuable in biological staining and diagnostic applications.

Properties

Molecular Formula

C27H18N6Na2O7

Molecular Weight

584.4 g/mol

IUPAC Name

disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C27H20N6O7.2Na/c34-23-11-9-19(13-21(23)25(36)37)32-30-17-5-1-15(2-6-17)28-27(40)29-16-3-7-18(8-4-16)31-33-20-10-12-24(35)22(14-20)26(38)39;;/h1-14,34-35H,(H,36,37)(H,38,39)(H2,28,29,40);;/q;2*+1/p-2

InChI Key

FCCOTXHFDDRSDO-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.